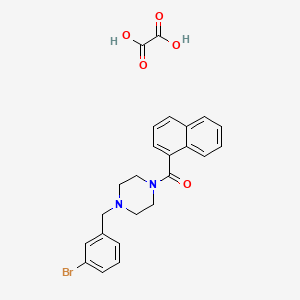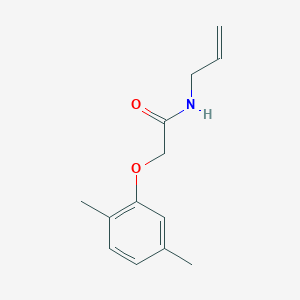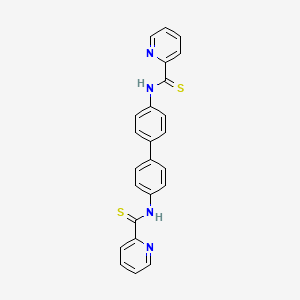
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic benefits. BB-22 belongs to the family of designer drugs that mimic the effects of cannabis and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
作用機序
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate acts as a partial agonist of the CB1 and CB2 receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate also has limitations. It is a designer drug and has not been approved for human use, which limits its potential therapeutic applications. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have several side effects, including anxiety, paranoia, and tachycardia, which can complicate experimental results.
将来の方向性
There are several future directions for research on 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be investigated for its potential use in combination with other drugs to enhance their therapeutic effects. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate and its potential side effects. Finally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be used as a tool to study the endocannabinoid system and its role in various physiological processes.
合成法
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is synthesized by the reaction of 1-naphthoyl chloride with 1-(3-bromobenzyl)piperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. The synthesis of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been studied extensively for its potential therapeutic benefits. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
特性
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O.C2H2O4/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFITQNDZAHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5142510.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)


![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)